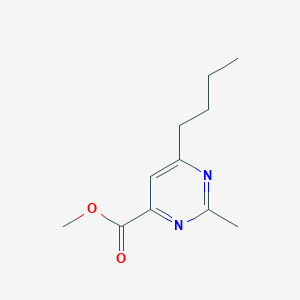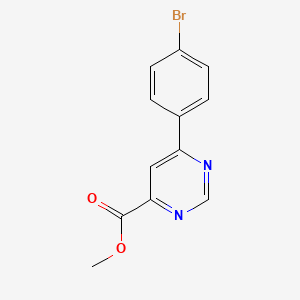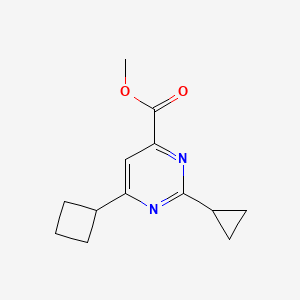![molecular formula C12H10F3N B1484439 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 2003663-61-2](/img/structure/B1484439.png)
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole
Descripción general
Descripción
The compound “1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole” is a pyrrole derivative. Pyrroles are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is known for its high electronegativity and the ability to enhance the biological activity of organic compounds .
Aplicaciones Científicas De Investigación
Electronically Intercommunicating Iron Centers
Research on diferrocenyl and tetraferrocenyl pyrroles, which are related to the target compound, has explored their electronic and structural properties. These molecules display significant electron delocalization and reversible electrochemical properties, indicating potential applications in materials science and molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).
Anticancer Potential
A study on trifluoromethyl-functionalized phosphonopyrroles showed that these compounds possess anticancer activity. One particular compound was found to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent (Olszewska et al., 2020).
Synthetic Methodologies
Several studies have focused on developing new synthetic methodologies for creating trifluoromethyl-substituted aminopyrroles, which are of interest for pharmaceutical and materials science applications. For example, an azirine strategy has been employed for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting innovative approaches to constructing these heterocycles (Khlebnikov et al., 2018).
Electrochemical and Optical Properties
The electrochemical and optical characterization of copolymers based on 3,4-ethylenedioxythiophene and functionalized dithienylpyrrole derivatives, including those with trifluoromethyl groups, has been explored. Such studies reveal the materials' potential for applications in electrochromic devices and photovoltaic materials, given their interesting multielectrochromic behaviors and stability under electrochemical conditions (Tutuncu et al., 2019).
Antimicrobial Agents
New 1,2,3-triazolyl pyrazole derivatives, containing the 2-methyl-3-(trifluoromethyl) phenyl group, have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (Bhat et al., 2016).
Propiedades
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c1-9-10(12(13,14)15)5-4-6-11(9)16-7-2-3-8-16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTOWBPAIZYJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)


![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)